molecular formula C7H7N3O B3218887 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol CAS No. 1190313-34-8

3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol

Cat. No.: B3218887
CAS No.: 1190313-34-8
M. Wt: 149.15 g/mol
InChI Key: ZHGOTIVYHHHHRP-UHFFFAOYSA-N
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Description

Overview of Fused Pyrrolo-Pyridine Ring Systems in Chemical Research

Fused pyrrolo-pyridine ring systems, commonly known as azaindoles, are bicyclic heterocyclic compounds formed by the fusion of a pyrrole (B145914) and a pyridine (B92270) ring. nih.gov This combination of two key pharmacophores has made them a subject of extensive pharmacological study for over a century. nih.gov The presence of the nitrogen atom in the pyridine ring, in addition to the nitrogen in the pyrrole ring, imparts distinct physicochemical properties compared to their indole (B1671886) counterparts. nih.gov

Pyrrolopyridines, or azaindoles, are classified based on the relative positions of the nitrogen atom in the six-membered ring and the point of fusion with the five-membered pyrrole ring. This results in six possible structural isomers, each with a unique electronic distribution and three-dimensional shape. nih.govcivicdb.org The specific isomer, such as the pyrrolo[3,2-b]pyridine core, dictates the molecule's potential interactions with biological targets.

Table 1: Isomeric Forms of Pyrrolopyridines

Isomer NameAlternative Name
1H-Pyrrolo[2,3-b]pyridine7-Azaindole (B17877)
1H-Pyrrolo[3,2-b]pyridine4-Azaindole
1H-Pyrrolo[2,3-c]pyridine6-Azaindole
1H-Pyrrolo[3,2-c]pyridine5-Azaindole
1H-Pyrrolo[3,4-b]pyridine
1H-Pyrrolo[3,4-c]pyridine
This table showcases the primary isomeric forms of the pyrrolopyridine scaffold.

The study of pyrrolopyridines dates back many decades, with initial interest sparked by their presence in natural alkaloids. nih.gov Notable examples include Camptothecin, Pumiloside, and Variolin B, which have demonstrated a range of biological activities. nih.gov The development of synthetic methodologies, such as the Bartoli and Fischer indole syntheses, has been adapted and expanded for the construction of the azaindole framework, enabling broader exploration of these compounds in medicinal chemistry. magtech.com.cnresearchgate.netnbuv.gov.ua The advent of modern techniques, particularly transition-metal-catalyzed cross-coupling reactions, has significantly advanced the synthesis of functionalized pyrrolopyridine derivatives. researchgate.net

Importance of the 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol Scaffold in Contemporary Chemical Biology and Medicinal Chemistry Research

The this compound scaffold has garnered attention for its potential as a core structure in the design of targeted therapeutic agents. The specific placement of the amino and hydroxyl groups on the pyrrolo[3,2-b]pyridine framework is crucial for its chemical properties and biological interactions.

The pyrrolo[3,2-b]pyridine core of this compound provides a rigid, planar structure. The amino group at the 3-position and the hydroxyl group at the 6-position significantly influence the molecule's electronic properties and potential for intermolecular interactions. These substituents can act as hydrogen bond donors and acceptors, which is a critical feature for binding to the active sites of enzymes and receptors. The presence of these functional groups enhances the molecule's reactivity and its ability to interact with biological targets. The installation of a hydroxyl group, for instance, has been shown in related series to provide a modest boost in activity. acs.org

The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, recognized as a key pharmacophore for kinase inhibition. mdpi.com This is because the azaindole nucleus can mimic the purine (B94841) ring of ATP, enabling it to bind to the hinge region of kinase enzymes. nih.govrsc.org This has led to the development of several successful drugs and clinical candidates.

For example, Vemurafenib , an inhibitor of the BRAF V600E mutated kinase, is used in the treatment of melanoma. mdpi.comnih.gov Its structure is centered around a pyrrolopyridine core that is crucial for its binding to the ATP-binding site of the kinase. mdpi.com Similarly, Pexidartinib , another FDA-approved drug, features a pyrrolopyridine scaffold and functions as a multi-targeted tyrosine kinase inhibitor for the treatment of tenosynovial giant cell tumor. civicdb.orgnih.govwikipedia.orgdrugbank.com

Beyond cancer, pyrrolopyridine derivatives have been investigated for a wide array of pharmacological activities, demonstrating the versatility of this scaffold. Research has shown their potential as:

Anti-inflammatory agents through the inhibition of kinases like SYK. nih.gov

Antiviral agents, with some derivatives showing activity against HIV-1 integrase. nih.govmdpi.com

Antibacterial agents, with activity reported against resistant strains of E. coli. nih.govmdpi.com

Agents for neurological disorders, with some derivatives showing analgesic and sedative properties. nih.gov

Antidiabetic agents. nih.gov

The proven success of the pyrrolopyridine scaffold in approved drugs and the broad spectrum of biological activities demonstrated by its derivatives underscore the potential of novel compounds like this compound in the development of new therapeutic agents.

Table 2: Selected Biologically Active Pyrrolopyridine Derivatives

Compound NameScaffoldBiological Target/ActivityTherapeutic Area
VemurafenibPyrrolo[2,3-b]pyridineBRAF V600E inhibitorMelanoma
PexidartinibPyrrolo[2,3-b]pyridineCSF-1R, KIT, FLT3 inhibitorTenosynovial giant cell tumor
Variolin BPyrrolo[2,3-b]pyridineKinase inhibitorAnticancer (preclinical)
CamptothecinIndolizino[1,2-b]quinoline (contains a related fused system)Topoisomerase I inhibitorAnticancer, Antiviral
This table highlights key examples of drugs and compounds based on the pyrrolopyridine or related scaffolds and their applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-5-3-9-6-1-4(11)2-10-7(5)6/h1-3,9,11H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHGOTIVYHHHHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301287541
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridin-6-ol
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Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-34-8
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridin-6-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-34-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-1H-pyrrolo[3,2-b]pyridin-6-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol and Its Analogs

Strategies for Pyrrolo[3,2-b]pyridine Core Formation

The construction of the pyrrolo[3,2-b]pyridine nucleus, a fusion of a pyrrole (B145914) and a pyridine (B92270) ring, can be approached from several perspectives, primarily involving the annulation of one ring onto the other pre-formed ring system or through convergent multi-component reactions.

Annulation onto a Pre-formed Pyrrole Ring System

Building the pyridine ring onto a pre-existing pyrrole scaffold is a common strategy. This often involves the use of substituted pyrroles that bear functionalities amenable to cyclization into the desired pyridine ring. For instance, a pyrrole derivative with appropriate substituents at the 2 and 3-positions can undergo condensation and cyclization reactions to form the fused pyridine ring. While specific examples leading directly to 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol are not extensively documented in readily available literature, analogous syntheses of related pyrrolopyridine isomers provide insight into this approach. For example, the synthesis of polysubstituted pyrroles via a [3+2]-annulation of aziridines and β-nitroalkenes can yield highly functionalized pyrrole intermediates that could potentially be elaborated into the pyrrolo[3,2-b]pyridine core.

Annulation onto a Pre-formed Pyridine Ring System

Conversely, constructing the pyrrole ring onto a pre-formed pyridine is a widely utilized method for synthesizing pyrrolopyridines. This approach typically starts with a substituted pyridine derivative, often a 2,3-diaminopyridine or a 3-amino-2-halopyridine, which can undergo reactions to form the fused five-membered pyrrole ring.

One illustrative, though for a different isomer, is the synthesis of 1H-pyrrolo[3,2-c]pyridine-2,3-diones (5-azaisatins) through the annulation of a pyrrole-2,3-dione moiety onto a pyridine ring. nih.gov More relevant to the target scaffold, tetraarylpyrrolo[3,2-b]pyrroles have served as platforms for synthesizing aza-doped polycyclic aromatic hydrocarbons, demonstrating the versatility of building upon the pyrrolo[3,2-b]pyridine core. acs.org

A general representation of this strategy is depicted in the following table:

Starting Pyridine DerivativeReagent(s) for AnnulationResulting Pyrrolo[3,2-b]pyridine AnalogReference
2-Aminopyridine derivativesCarbonyl compounds or other electrophilesFused pyrrolo[3,2-b]pyridine structure evitachem.com
2,3-Disubstituted PyridinesIntramolecular cyclizationSubstituted 1H-pyrrolo[3,2-b]pyridines nih.gov

Multi-component Reaction Approaches to Pyrrolopyridine Systems

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrrolopyridines. nih.gov These reactions involve the combination of three or more starting materials in a single synthetic operation to form the final product, which incorporates portions of all the reactants.

While a specific MCR for the direct synthesis of this compound is not prominently described, the application of MCRs to generate various pyrrolopyrimidine and related fused heterocyclic systems is well-established. scielo.org.mxresearchgate.net For example, a one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil has been utilized to synthesize pyrrolo[3,2-d]pyrimidine derivatives. researchgate.net Another example is the synthesis of functionalized pyrrolo[3,4-b]pyridines through a three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile derivatives. researchgate.net These examples highlight the potential for developing a convergent MCR strategy for the target molecule.

The general scheme for a three-component synthesis of a pyrrolopyridine skeleton can be summarized as follows:

Component 1Component 2Component 3Catalyst/ConditionsProduct TypeReference
β-Enamino imideAromatic aldehydesMalononitrileBase promotedFunctionalized pyrrolo[3,4-b]pyridine researchgate.net
5-AminopyrazolesSalicylic aldehydesPyruvic acidAcetic acid, Microwave3,6-Diarylpyrazolo[3,4-b]pyridine-4-carboxylic acids nih.gov

Introduction and Functionalization of the Amino and Hydroxyl Groups

Once the pyrrolo[3,2-b]pyridine core is established, the introduction of the 3-amino and 6-hydroxyl groups is a critical step. This can be achieved either through direct functionalization of the heterocyclic core or by carrying precursors of these functional groups through the synthesis and converting them at a later stage.

Direct Functionalization Methods at C-3 and C-6 Positions

Directly introducing amino and hydroxyl groups onto the pyrrolo[3,2-b]pyridine scaffold at the C-3 and C-6 positions, respectively, can be challenging due to the inherent reactivity of the bicyclic system. Electrophilic substitution reactions on the pyrrole ring of azaindoles typically occur at the C-3 position. Therefore, direct amination at C-3 could potentially be achieved using appropriate electrophilic aminating agents. However, the presence of the pyridine ring modifies the electron density of the pyrrole moiety, influencing the regioselectivity of such reactions.

Direct hydroxylation of the pyridine ring at the C-6 position is also a synthetic hurdle. While methods for the hydroxylation of aromatic and heteroaromatic systems exist, their application to the pyrrolo[3,2-b]pyridine core requires careful consideration of reaction conditions to avoid unwanted side reactions.

Functional Group Interconversions Leading to the 3-amino-6-ol Moiety

A more common and often more reliable approach involves the synthesis of a pyrrolo[3,2-b]pyridine core bearing precursor functionalities at the C-3 and C-6 positions, which are then converted to the desired amino and hydroxyl groups.

Introduction of the 3-Amino Group:

A frequent strategy for introducing an amino group at the C-3 position is through the reduction of a nitro group. Electrophilic nitration of the pyrrolo[3,2-b]pyridine scaffold would be expected to occur at the C-3 position of the electron-rich pyrrole ring. The resulting 3-nitro derivative can then be reduced to the 3-amino group using standard reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or iron in acetic acid. Although this specific sequence on the 1H-pyrrolo[3,2-b]pyridin-6-ol core is not explicitly detailed, the nitration of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-diones and subsequent reduction to the corresponding amines has been reported, suggesting the feasibility of this approach on a related heterocyclic system. researchgate.net

Introduction of the 6-Hydroxyl Group:

The hydroxyl group at the C-6 position can be introduced through various functional group interconversions. One common method is the demethylation of a 6-methoxy-substituted pyrrolo[3,2-b]pyridine. The 6-methoxy precursor can be synthesized and then treated with a demethylating agent like boron tribromide (BBr₃) to yield the 6-hydroxy derivative.

Another strategy involves the conversion of a 6-halo-pyrrolo[3,2-b]pyridine. For instance, a 6-bromo derivative could undergo a palladium-catalyzed coupling reaction with a boronic acid derivative, followed by oxidation to install the hydroxyl group. Alternatively, nucleophilic aromatic substitution of a suitably activated 6-halopyridine precursor could also be employed. The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine has been described, which then undergoes a Suzuki cross-coupling reaction, indicating the utility of halogenated intermediates. nih.gov

The following table summarizes potential functional group interconversion strategies:

Precursor Functional Group at C-3Reagent(s) for Conversion to Amino GroupPrecursor Functional Group at C-6Reagent(s) for Conversion to Hydroxyl Group
Nitro (-NO₂)H₂, Pd/C; SnCl₂, HCl; Fe, AcOHMethoxy (-OCH₃)BBr₃; HBr
Azido (-N₃)H₂, Pd/C; LiAlH₄Bromo (-Br)1. B₂pin₂, Pd catalyst; 2. H₂O₂, NaOH
Halogen (-Cl, -Br)Ammonia or an amine source, Pd catalystAmino (-NH₂)Diazotization (NaNO₂, H₂SO₄) followed by hydrolysis

These synthetic strategies, involving both the construction of the core heterocyclic framework and the careful manipulation of functional groups, provide pathways to the target molecule this compound and its analogs, paving the way for further exploration of their chemical and biological properties.

Protecting Group Strategies for Amino and Hydroxyl Functionalities

In the multistep synthesis of complex molecules like this compound, protecting groups are indispensable tools to temporarily mask reactive functional groups, thereby preventing unwanted side reactions. mdpi.com The choice of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. mdpi.com For the synthesis of pyrrolopyridine derivatives, which often involves metal-catalyzed cross-coupling and other sensitive transformations, a robust protecting group strategy is paramount.

Commonly employed protecting groups for amino functionalities in related heterocyclic syntheses include the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) groups, which are standard in peptide synthesis. nih.gov For hydroxyl groups, Dimethoxytrityl (DMT) is a frequent choice, particularly in oligonucleotide synthesis. mdpi.com

In the context of pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine synthesis, the (2-(trimethylsilyl)ethoxy)methyl (SEM) group has proven effective for protecting the pyrrole N-H. nih.govnih.gov This group is advantageous due to its stability during cross-coupling reactions. nih.gov However, the final deprotection step can be challenging; the release of formaldehyde during SEM removal can lead to the formation of various side products, including complex tricyclic structures. nih.gov This highlights the critical need for careful optimization of deprotection conditions to ensure the integrity of the final product.

Table 1: Common Protecting Groups for Amino and Hydroxyl Groups

Functional GroupProtecting GroupAbbreviationCommon Removal Conditions
Aminotert-ButyloxycarbonylBocStrong acids (e.g., TFA)
Amino9-FluorenylmethyloxycarbonylFmocBase (e.g., piperidine (B6355638) in DMF)
HydroxylDimethoxytritylDMTMild acids
Pyrrole N-H(2-(trimethylsilyl)ethoxy)methylSEMFluoride sources (e.g., TBAF) or strong acid

Advanced Synthetic Techniques and Conditions

The construction of the pyrrolo[3,2-b]pyridine core and its derivatives often employs advanced synthetic methods that allow for precise control over bond formation and molecular architecture.

Metal-catalyzed cross-coupling reactions are fundamental to the synthesis of the pyrrolopyridine scaffold. nih.gov Palladium-based catalysts are ubiquitous in this field. mdpi.com For instance, the Suzuki-Miyaura cross-coupling is frequently used to form key C-C bonds. Specific catalytic systems, such as Pd(PPh₃)₄ or Pd₂(dba)₃ with appropriate ligands and bases, have been successfully used to couple arylboronic acids with halogenated pyrrolopyridine precursors. nih.govresearchgate.net One study detailed the use of Pd(dppf)₂Cl₂ for a Suzuki-Miyaura coupling to introduce a pyridyl moiety onto a pyrrolo[2,3-d]pyrimidine core. nih.gov

The Buchwald-Hartwig amination is another critical palladium-catalyzed reaction for forming C-N bonds, often employing a catalyst system like Pd(OAc)₂ with a bulky phosphine ligand such as BINAP. nih.gov Beyond palladium, other transition metals are gaining traction. Copper(II) acetate has been used to catalyze the N-arylation of the pyrrole ring, researchgate.net while synergetic copper/zinc systems have been developed for one-step annulation reactions to build the 1H-pyrrolo[3,2-c]pyridine core. mdpi.com In a move towards more sustainable chemistry, earth-abundant metals like iron are being explored as catalysts for direct C-H coupling reactions, offering a lower-cost and less toxic alternative to palladium. mdpi.com

Table 2: Examples of Catalytic Systems in Pyrrolopyridine Synthesis

Reaction TypeCatalystLigandBaseApplication Example
Suzuki-MiyauraPd(PPh₃)₄PPh₃K₂CO₃Synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines researchgate.net
Suzuki-MiyauraPd₂(dba)₃-K₂CO₃Synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridines nih.gov
Buchwald-HartwigPd(OAc)₂BINAPCs₂CO₃Synthesis of C-N coupled pyrrolo[2,3-d]pyrimidines nih.gov
N-ArylationCu(OAc)₂-K₂CO₃Synthesis of 1-(aryl)-1H-pyrrolo[3,2-c]pyridines researchgate.net
AnnulationCopper/Zinc--One-step synthesis of 1H-pyrrolo[3,2-c]quinolines mdpi.com

Controlling regioselectivity is a significant challenge in the synthesis of substituted pyrrolopyridines due to the multiple reactive sites on the heterocyclic core. The outcome of a reaction can be highly dependent on the electronic properties of the substrate and the reaction conditions.

A key consideration is the differential reactivity of halogen substituents. For example, in a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine derivative, the oxidative addition of a palladium catalyst was found to occur preferentially at the C-2 iodo-substituted position rather than the C-4 chloro-substituted position. nih.gov This inherent chemoselectivity necessitated a redesign of the synthetic route to achieve the desired 4-amino substitution, demonstrating the importance of understanding the intrinsic reactivity of the scaffold to control isomer formation. nih.gov

Computational studies on related heterocyclic systems like pyrazolo[3,4-b]pyridine have shown that regioselectivity can be predicted by factors such as electron spin density distribution, which can direct reactions to a specific nitrogen atom in N-arylation reactions. scribd.com Such predictive models are invaluable for designing synthetic routes that favor the formation of a single, desired isomer.

The optimization of reaction conditions, including solvent, temperature, and catalyst loading, is crucial for maximizing yield and minimizing side products. nih.gov A multi-component reaction for synthesizing a related pyrazolo[3,4-b]pyrrolo[3,4-d]pyridine system was optimized by screening various solvents and catalysts under microwave irradiation. nih.gov Acetic acid at 120 °C was found to be the optimal solvent, acting as both the medium and a catalyst, resulting in a significantly higher yield (76%) compared to other solvents or conventional heating. nih.gov

Solvent choice is also critical in cross-coupling reactions. A mixture of 1,4-dioxane and water is commonly used for Suzuki reactions, nih.govresearchgate.net while a combination of ethanol and water has also been reported. nih.gov For moisture-sensitive reactions, anhydrous solvents, often obtained from a solvent purification system, are essential. nih.gov

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods. This includes the use of greener solvents like ethanol and water, lower reaction temperatures, and the development of catalytic systems based on abundant and non-toxic metals such as iron. mdpi.com One study reported a one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives in ethanol at 50 °C using a phase-transfer catalyst, representing a more sustainable approach.

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries, leveraging simplified purification and the potential for automation. mdpi.com While solution-phase methods are common for the targeted synthesis of single pyrrolopyridine analogs, solid-phase approaches are well-suited for creating a multitude of derivatives for structure-activity relationship (SAR) studies.

The general strategy involves anchoring a starting material to a polymer resin, such as a Rink amide resin, and then performing sequential chemical transformations. mdpi.com After each step, excess reagents and by-products are simply washed away, obviating the need for complex chromatographic purification. nih.gov Methodologies developed for the solid-phase synthesis of other nitrogen-containing heterocycles, such as pyrazoles and pyrrolo mdpi.combenzodiazepines, can be adapted for the pyrrolopyridine scaffold. mdpi.com These methods often employ a "split-and-mix" strategy to generate large combinatorial libraries. nih.gov The final compounds are then cleaved from the solid support for biological screening. Monitoring the progress of reactions on the resin can be accomplished using techniques like FT-IR spectroscopy.

Purification and Isolation Protocols

The purification and isolation of the final compound and synthetic intermediates are critical for obtaining materials of high purity for subsequent steps and biological evaluation. The standard workflow begins after the reaction is complete, often involving an aqueous work-up. This typically includes quenching the reaction, followed by extraction of the product into an appropriate organic solvent like ethyl acetate. nih.govresearchgate.net The organic layer is then washed with water and brine to remove inorganic impurities, dried over an anhydrous salt such as Na₂SO₄, and concentrated under reduced pressure. nih.gov

The primary method for purifying crude products in pyrrolopyridine synthesis is flash column chromatography using silica gel as the stationary phase. nih.govnih.gov The progress of the reaction and the purity of the column fractions are monitored by thin-layer chromatography (TLC). nih.govnih.gov

Once a compound is purified, its identity and purity are confirmed through a suite of analytical techniques. High-resolution mass spectrometry (HRMS) confirms the molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information. researchgate.net The final product is often obtained as a solid, and its physical properties, such as appearance, melting point, and yield, are recorded. researchgate.net

Spectroscopic and Structural Characterization of 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework, including the connectivity and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy would reveal the number of distinct proton environments, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J). For 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol, one would expect to observe distinct signals for the aromatic protons on the pyridine (B92270) and pyrrole (B145914) rings, the proton of the pyrrole N-H group, the protons of the amino (-NH₂) group, and the proton of the hydroxyl (-OH) group. The specific chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the molecular scaffold.

However, a search of scientific databases and literature did not yield specific ¹H NMR spectral data or a detailed proton assignment table for this compound.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. A ¹³C NMR spectrum of this compound would show distinct signals for each of the seven carbon atoms in the fused ring system. The chemical shifts of these signals are indicative of the electronic environment of each carbon, distinguishing between carbons bonded to nitrogen or oxygen and those that are part of the aromatic system.

Specific, experimentally determined ¹³C NMR data and a corresponding carbon assignment table for this compound are not available in the reviewed literature.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling correlations, identifying which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space interactions between protons, providing insights into the spatial arrangement and stereochemistry of the molecule.

Detailed 2D NMR studies and the resulting correlation data for this compound have not been published in the accessible scientific literature.

Nitrogen-15 (¹⁵N) NMR spectroscopy is a valuable, though less common, technique for characterizing nitrogen-containing heterocycles. sigmaaldrich.com It provides direct information about the electronic environment of the nitrogen atoms within the molecule. For this compound, this technique would help to characterize the three distinct nitrogen atoms: the pyrrole nitrogen, the pyridine nitrogen, and the exocyclic amino nitrogen.

Specific ¹⁵N NMR spectral data for this compound could not be located in the searched scientific databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula (C₇H₇N₃O) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would offer clues about the molecule's structure by showing how it breaks apart under ionization.

While the molecular formula and weight are known, specific experimental mass spectrometry data, including fragmentation analysis for this compound, is not documented in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

O-H stretching from the hydroxyl group.

N-H stretching from the pyrrole and amino groups.

C=C and C=N stretching from the aromatic rings.

C-N and C-O stretching.

An experimentally recorded IR spectrum with specific absorption frequencies (in cm⁻¹) for this compound is not available in the public domain. For comparison, the related compound 7-Azaindole (B17877) (1H-Pyrrolo[2,3-b]pyridine) shows a prominent N-H stretching band in its gas-phase IR spectrum. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties

The electronic absorption spectra of heterocyclic compounds like pyrrolopyridines are generally characterized by transitions within the aromatic system. For instance, in studies of related furopyridine derivatives, the observed absorption bands in the UV-visible region are typically attributed to π → π* and n → π* transitions within the core structure. researchgate.net The presence of substituents such as amino and hydroxyl groups on the this compound scaffold is expected to influence the electronic distribution and, consequently, the absorption and emission properties.

In a study on a different class of compounds, 3-amino substituted BODIPY dyes, it was observed that the 3-amino group leads to photophysical properties that are highly dependent on the solvent's polarity and acidity. researchgate.net This suggests that the amino group in this compound could also induce solvent-dependent changes in its UV-Vis spectrum.

The photophysical properties of a related furopyridine derivative, 1-(3-Amino-6-(2,5-dichlorothiophen-3-yl)-4-phenylfuro[2,3-b]pyridin-2-yl)ethanone (FP1), have been investigated, revealing characteristic absorption bands between 250 and 390 nm. researchgate.net The main fluorescence emission band of this compound was found to shift to longer wavelengths (a bathochromic shift) as the polarity of the solvent increased. researchgate.net

Table 1: Photophysical Data for an Analogous Furopyridine Derivative (FP1)

Property Observation Reference
Absorption Bands 250 - 390 nm (attributed to π → π* and n → π* transitions) researchgate.net

It is important to note that these findings are for analogous structures, and the specific photophysical parameters for this compound may differ.

Chiroptical Spectroscopy (if applicable to chiral derivatives)

Chiroptical spectroscopy, which includes techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is used to study the properties of chiral molecules. For chiroptical analysis to be applicable, a molecule must be chiral. The parent compound, this compound, is not chiral.

However, if chiral centers were introduced into the molecule, for example, through substitution at the amino group or by the addition of a chiral side chain, the resulting derivatives would be amenable to chiroptical spectroscopic studies. Such studies would provide valuable information on the absolute configuration and conformational preferences of these chiral derivatives.

Currently, there is no specific information available in the scientific literature regarding the chiroptical spectroscopy of chiral derivatives of this compound.

Theoretical and Computational Studies of 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov These calculations provide fundamental insights into molecular geometry, orbital energies, and charge distribution, which are crucial for predicting a molecule's stability, reactivity, and spectroscopic behavior.

Molecular Geometry Optimization and Conformation Analysis

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground-state geometry. This is achieved through geometry optimization, a process that calculates the total energy of a given atomic arrangement and systematically alters the bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

For a molecule like 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol, this process would confirm the planarity of the fused pyrrolopyridine ring system and determine the preferred orientations of the amino (-NH2) and hydroxyl (-OH) functional groups. The planarity is a key feature of the azaindole core. mdpi.com Analysis of the rotational barriers for the substituent groups would reveal the most stable conformers and the energy differences between them. While specific optimized geometric parameters for this compound are not published, calculations on related heterocyclic compounds provide expected values for bond lengths and angles.

Table 1: Representative Calculated Geometric Parameters for a Related Heterocyclic Amine. (Note: This data is illustrative and not from the title compound.)

ParameterBondCalculated Value (Å)
Bond LengthC-N (amine)1.365
Bond LengthC-O (hydroxyl)1.358
Bond AngleH-N-H (amine)115.0°
Bond AngleC-O-H (hydroxyl)109.5°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. acs.org Conversely, a small gap indicates that the molecule is more polarizable and more reactive. DFT calculations are routinely used to compute these orbital energies. For related nitrogen heterocycles, the HOMO-LUMO gap has been shown to be a useful descriptor of their electronic properties. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies and Properties Calculated for a Substituted Azaindole Derivative. (Note: This data is illustrative and not from the title compound.)

ParameterEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE) 4.65

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, susceptible to nucleophilic attack). Green and yellow areas represent regions of neutral or intermediate potential. rsc.org

For this compound, an MEP analysis would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the hydroxyl group, due to the presence of lone pairs of electrons. These sites would be the most probable locations for hydrogen bonding interactions. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This information is invaluable for understanding intermolecular interactions, particularly in the context of drug-receptor binding. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static, single-molecule properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule's conformation changes and how it interacts with its environment, such as solvent molecules or a biological target.

For this compound, an MD simulation in an aqueous environment would provide insights into:

Conformational Flexibility: How the amino and hydroxyl groups rotate and flex over time.

Solvation Shell: The arrangement and dynamics of water molecules around the solute, highlighting key hydrogen bonding interactions.

Interaction with Biomolecules: If placed in a system with a protein (e.g., a kinase), MD simulations can model the binding process, identify key interacting residues, and estimate the stability of the resulting complex. Studies on related imidazo[1,2-a]pyridines have utilized MD simulations to understand their binding modes with enzymes.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)

Computational methods can predict spectroscopic data, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts of a molecule. nih.gov The accuracy of these predictions has improved significantly, with root-mean-square errors often falling within 0.2–0.4 ppm for 1H shifts. nih.gov For this compound, predicted NMR spectra would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results can be used to predict the absorption maxima (λmax) corresponding to π → π* and n → π* transitions. For heterocyclic systems, these calculations can help interpret the electronic transitions responsible for the observed absorption bands.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Pyrrolopyridine. (Note: This data is illustrative and not from the title compound.)

ParameterPredicted ValueExperimental Value
1H NMR Chemical Shift (ppm)
H27.957.91
H57.427.38
UV-Vis λmax (nm)
π → π285288
n → π345350

Tautomerism and Isomerization Studies for this compound and its Derivatives

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. The compound this compound can exist in several tautomeric forms due to the presence of the hydroxyl group on the pyridine ring and the amine on the pyrrole (B145914) ring.

The primary tautomeric equilibrium involves the pyridinol form and its corresponding pyridone form (1,7-dihydro-3-amino-1H-pyrrolo[3,2-b]pyridin-6-one). Additionally, imine-enamine tautomerism involving the 3-amino group is also possible.

Computational chemistry is essential for studying tautomerism. By calculating the relative energies of all possible tautomers, researchers can predict which form is the most stable and therefore likely to be the predominant species under given conditions (e.g., in the gas phase or in a specific solvent). Studies on related pyrroloquinoline and pyridazinone systems have shown that the position of the tautomeric equilibrium is highly sensitive to the electronic effects of substituents and the surrounding medium. nih.gov

Table 4: Hypothetical Relative Energies of Tautomers for this compound. (Note: This table is a hypothetical representation to illustrate the output of such a study.)

TautomerStructureRelative Energy (kcal/mol)
Pyridinol (A) This compound0.00 (Reference)
Pyridone (B) 1,7-dihydro-3-amino-1H-pyrrolo[3,2-b]pyridin-6-one+2.5
Imine (C) 3-imino-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-6-ol+8.1

These calculations would suggest that the pyridinol form is the most stable, but the pyridone form may exist in a significant population at equilibrium.

Reaction Mechanism Modeling using Computational Chemistry

The synthesis of pyrrolopyridine scaffolds, the core of this compound, often involves complex multi-step reactions. Computational modeling can provide invaluable insights into these processes, which are often difficult to probe experimentally. These studies typically involve the calculation of the potential energy surface for a proposed reaction pathway.

Key aspects of reaction mechanism modeling include:

Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. sciforum.net

Intrinsic Reaction Coordinate (IRC) Calculations: These calculations are used to confirm that a calculated transition state indeed connects the intended reactant and product. sciforum.net

Illustrative Findings from Related Systems:

While data for the specific target compound is unavailable, studies on the synthesis of other azaindoles and related heterocycles have demonstrated the utility of computational modeling. For instance, in the synthesis of 7-azaindoles via the Chichibabin cyclization, spectroscopic and computational methods have been used to identify key intermediates and understand the complex reaction landscape involving dimerization and the reversible formation of adducts. sciforum.net

In another example, the synthesis of 1H-pyrazolo[3,4-b]pyridines, which share a fused heterocyclic system with the target molecule, has been studied computationally. AM1 calculations have shown the greater stability of the 1H-tautomer over the 2H-tautomer by a significant energy difference. bohrium.com Furthermore, the mechanism of the Gould-Jacobs reaction to form 4-chloro-1H-pyrazolo[3,4-b]pyridines has been proposed to proceed through a series of steps including nucleophilic attack, cyclization, and subsequent reaction with POCl₃. bohrium.com

Data from a Hypothetical Modeled Reaction:

To illustrate the type of data generated from such studies, the following tables present hypothetical values for a modeled reaction pathway for the formation of a pyrrolopyridine ring system. It is crucial to note that this data is illustrative and does not represent the actual reaction mechanism for this compound.

Table 1: Calculated Relative Energies for a Hypothetical Pyrrolopyridine Formation

SpeciesDescriptionRelative Energy (kcal/mol)
R Reactants0.0
TS1 Transition State 1 (Initial addition)+25.3
Int1 Intermediate 1-5.2
TS2 Transition State 2 (Cyclization)+15.8
Int2 Intermediate 2 (Cyclized intermediate)-12.7
TS3 Transition State 3 (Aromatization)+5.1
P Product-20.4

Table 2: Key Geometric Parameters of a Hypothetical Transition State (TS2 - Cyclization)

ParameterDescriptionValue
C-N Bond FormingDistance between the attacking nitrogen and the carbon of the pyridine ring.2.15 Å
C-X Bond BreakingDistance of the leaving group from the pyridine ring.2.30 Å
Dihedral AngleAngle defining the approach of the nucleophile.110.5°

This table provides examples of the geometric data that can be extracted from a calculated transition state structure, offering insights into the geometry of the reaction at its highest energy point.

Chemical Reactivity and Derivatization of 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol

Reactions Involving the Pyrrolo[3,2-b]pyridine Core

The dual-ring system of 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol allows for a range of reactions typical of both its constituent aromatic rings. The pyrrole (B145914) ring is generally more susceptible to electrophilic attack, while the pyridine (B92270) ring is more prone to nucleophilic substitution, particularly when activated.

Electrophilic Aromatic Substitution Reactions

The pyrrolo[3,2-b]pyridine (7-azaindole) nucleus readily undergoes electrophilic aromatic substitution, with the reaction site being highly dependent on the directing effects of the existing substituents and the reaction conditions. The pyrrole ring is inherently more nucleophilic than the pyridine ring, making it the preferred site for electrophilic attack. For the 7-azaindole (B17877) scaffold, the C3 position is the most reactive site for electrophilic substitution due to the influence of the pyrrole nitrogen. nih.govnih.govuni-rostock.de

Research on 7-azaindole and its derivatives has demonstrated several key electrophilic substitution reactions:

Halogenation: Bromination of 7-azaindoles can be achieved efficiently at the C3 position using reagents like copper(II) bromide in acetonitrile (B52724) at room temperature. nih.gov This provides a practical method for introducing a bromine atom, which can serve as a handle for further cross-coupling reactions.

Nitration: The nitration of 7-azaindole can lead to substitution at different positions. Direct nitration with nitric acid has been reported to yield the 3-nitro derivative. uni-rostock.denih.gov However, by first reducing the scaffold to 7-azaindoline, nitration occurs preferentially at the C5 position of the pyridine ring. tandfonline.com Furthermore, nitration of 7-azaindole N-oxide can produce a mixture of 3-nitro and 4-nitro isomers. nih.gov

Chalcogenation: The C3 position can also be functionalized with sulfur or selenium moieties. An iodine-catalyzed method allows for the regioselective C3-sulfenylation and C3-selenylation of 7-azaindoles using thiols and diphenyl diselenide, respectively, in DMSO at 80 °C. researchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution on the 7-Azaindole Core
ReactionReagent(s)Position of SubstitutionReference
BrominationCuBr₂ in MeCNC3 nih.gov
NitrationFuming HNO₃ / H₂SO₄ (on 7-azaindoline)C5 tandfonline.com
NitrationHNO₃C3 uni-rostock.de
SulfenylationAryl/Heteroaryl Thiols, I₂ (cat.), DMSOC3 researchgate.net
SelenylationDiphenyl diselenide, I₂ (cat.), DMSOC3 researchgate.net

Nucleophilic Aromatic Substitution Reactions

The pyridine portion of the pyrrolo[3,2-b]pyridine system is electron-deficient and can undergo nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present at an activated position (C4 or C6). The presence of the C6-hydroxyl group in the target molecule would necessitate its conversion to a better leaving group (e.g., a triflate or tosylate) to facilitate SNAr at that position.

Studies on halogenated 7-azaindoles demonstrate this reactivity:

Amination: 7-Chloro-6-azaindoles can react with various aliphatic and aromatic amines under microwave-assisted, acid-catalyzed conditions to yield 7-amino-6-azaindole derivatives. jocpr.com The reaction proceeds via nucleophilic substitution of the chlorine atom.

Alkoxylation: 4-Halogenated-7-azaindoles, prepared from 7-azaindole N-oxide, can react with alkoxides like sodium methoxide (B1231860) in a solvent such as DMF to produce 4-alkoxy-7-azaindoles. rsc.org

Suzuki-Miyaura Cross-Coupling: The chlorine atom at the C6 position is amenable to palladium-catalyzed cross-coupling reactions. An efficient one-pot synthesis of 3,6-diaryl 7-azaindoles has been established starting from 6-chloro-3-iodo-N-protected 7-azaindoles, where the C6-chloro substituent is replaced by an aryl group using a Suzuki-Miyaura reaction. nih.gov

Table 2: Examples of Nucleophilic Aromatic Substitution on the 7-Azaindole Core
Reaction TypeSubstrateReagent(s)Product TypeReference
Amination (SNAr)7-Chloro-6-azaindoleAmines, Acid catalyst, MW7-Amino-6-azaindole derivative jocpr.com
Alkoxylation (SNAr)4-Halogenated-7-azaindoleSodium alkoxide, DMF4-Alkoxy-7-azaindole derivative rsc.org
Suzuki Coupling6-Chloro-3-iodo-N-protected 7-azaindoleArylboronic acid, Pd₂(dba)₃/SPhos, K₂CO₃6-Aryl-3-iodo-N-protected 7-azaindole nih.gov

Reactions at the 3-amino Group

The 3-amino group is a primary aromatic amine and as such, it is a key site for derivatization. Its nucleophilic character allows for a variety of standard amine reactions, enabling the introduction of diverse functional groups.

Acylation and Alkylation

The nitrogen atom of the 3-amino group possesses a lone pair of electrons, making it nucleophilic and capable of reacting with various electrophiles.

Acylation: The 3-amino group can be readily acylated by reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of a stable amide linkage. This transformation is fundamental in the synthesis of more complex derivatives, for instance, in the preparation of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides. nih.gov

Alkylation: Alkylation of the 3-amino group can be achieved using alkyl halides. However, this reaction can be challenging to control. Over-alkylation to form secondary and tertiary amines is possible. Furthermore, competitive alkylation at the pyrrole N1 nitrogen can occur, often requiring the use of a protecting group at N1 to ensure selective reaction at the 3-amino position. Hydrogen-borrowing catalysis represents a modern alternative for C-C bond formation that can be applied to the alkylation of amino alcohols, a related class of compounds.

Table 3: Representative Reactions at the 3-Amino Group
Reaction TypeReagent(s)Functional Group FormedGeneral Conditions
AcylationAcid Chloride (R-COCl) or AnhydrideAmide (-NHCOR)Base (e.g., Pyridine, Et₃N), Aprotic Solvent
AlkylationAlkyl Halide (R-X)Secondary/Tertiary Amine (-NHR, -NR₂)Base (e.g., K₂CO₃, NaH), Polar Aprotic Solvent
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN)Secondary/Tertiary Amine (-NHR, -NR₂)Acidic or Neutral pH, Alcoholic Solvent

Formation of Amides and Carbamates

The synthesis of amides and carbamates from the 3-amino group provides access to a wide array of functionalized molecules with potential applications in medicinal chemistry.

Amide Formation: As noted, amides are readily formed via acylation. A key related synthesis is the preparation of 1H-pyrrolo[3,2-b]pyridine-3-carboxamides. These are typically synthesized from the corresponding 3-carboxylic acid, which can be derived from the 3-amino precursor via diazotization followed by cyanation and hydrolysis. The final step involves coupling the carboxylic acid with a desired amine using standard peptide coupling reagents. nih.gov

Carbamate Formation: Carbamates can be synthesized from the 3-amino group through several methods. The most direct approach involves reaction with a chloroformate (e.g., ethyl chloroformate) in the presence of a base. An alternative, modern method is a three-component coupling reaction involving the amine, carbon dioxide (as a C1 source), and an alkyl halide, often catalyzed by a base such as cesium carbonate. This allows for the efficient one-pot synthesis of N-substituted carbamates.

Table 4: Synthesis of Amides and Carbamates
Product TypeReagent(s)Functional Group FormedReference
AmideCarboxylic Acid, Coupling Agent (e.g., HATU, EDCI)Amide (-NHCOR) nih.gov
CarbamateChloroformate (ClCOOR)Carbamate (-NHCOOR)
CarbamateCO₂, Alkyl Halide, Cs₂CO₃, TBAICarbamate (-NHCOOR)

Diazotization and Coupling Reactions

The presence of a primary aromatic amino group at the C-3 position allows for diazotization, a cornerstone reaction in synthetic organic chemistry. This reaction involves treating the amino group with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid. The resulting species is a pyrrolopyridine-3-diazonium salt.

The diazotization of heteroaromatic amines, such as those on a pyridine ring, is a well-established process. google.comrsc.org However, the stability of the resulting diazonium salt is a critical factor. Pyridinediazonium salts are known to be significantly less stable than their benzenoid analogs. google.com For 3-aminopyridines specifically, anhydrous diazotization conditions using an alkyl nitrite (e.g., t-butyl nitrite) in the presence of an acid can be employed to generate the diazonium salt intermediate. google.com

Once formed, the 3-diazonium group is a versatile intermediate. It serves as an excellent leaving group (as N₂) and can be substituted by a wide variety of nucleophiles. Furthermore, it can act as an electrophile in azo coupling reactions. In this context, the diazonium salt of this compound could be reacted with electron-rich coupling partners, such as phenols or anilines, to form highly conjugated azo dyes. The general principle of coupling diazopyrroles with secondary amines to form triazenes has also been explored, suggesting another potential reaction pathway. researchgate.net

Table 1: Potential Diazotization and Coupling Reactions

Reaction TypeReagentsPotential ProductNotes
Diazotization NaNO₂, HCl (aq.), 0-5 °C6-hydroxy-1H-pyrrolo[3,2-b]pyridin-3-diazonium chlorideExpected to be highly reactive and potentially unstable. google.com
Sandmeyer Reaction Diazonium salt, CuCl/CuBr/CuCN3-chloro/bromo/cyano-1H-pyrrolo[3,2-b]pyridin-6-olClassic conversion of a diazonium salt to a halide or cyanide.
Schiemann Reaction Diazonium salt, HBF₄ or HPF₆, heat3-fluoro-1H-pyrrolo[3,2-b]pyridin-6-olStandard method for introducing fluorine.
Hydrolysis Diazonium salt, H₂O, heat1H-pyrrolo[3,2-b]pyridine-3,6-diolReplacement of the diazonium group with a hydroxyl group.
Azo Coupling Diazonium salt, Phenol/AnilineAzo-coupled derivativeForms an azo compound; coupling occurs at the para-position of the phenol/aniline.

Reactions at the 6-hydroxyl Group

The 6-hydroxyl group, being attached to the pyridine ring, imparts phenolic character to this position. This enables a range of reactions typical for phenols and pyridinols, primarily involving the acidic proton of the hydroxyl group and its nucleophilic oxygen atom.

The nucleophilic oxygen of the 6-hydroxyl group can readily participate in ether and ester formation.

Etherification: Williamson ether synthesis is a plausible method for preparing ether derivatives. This would involve deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a pyridinoxide anion, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

Esterification: Esters can be synthesized through reaction with carboxylic acids or, more efficiently, with their more reactive derivatives like acid chlorides or anhydrides. The reaction with an acid chloride would typically be run in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the HCl byproduct.

Table 2: Representative Etherification and Esterification Reactions

Reaction TypeReagentsProduct Class
Williamson Ether Synthesis 1. NaH or K₂CO₃2. R-X (e.g., CH₃I, BnBr)6-alkoxy-3-amino-1H-pyrrolo[3,2-b]pyridine
Esterification (Acid Chloride) R-COCl, Pyridine or Et₃N6-acyloxy-3-amino-1H-pyrrolo[3,2-b]pyridine
Esterification (Anhydride) (R-CO)₂O, Pyridine or DMAP (cat.)6-acyloxy-3-amino-1H-pyrrolo[3,2-b]pyridine

The reactivity of the 6-hydroxyl group towards oxidation is complex and depends on the reagent used. Strong oxidizing agents could potentially affect multiple sites on the sensitive pyrrolopyridine ring system. Oxidation might lead to the formation of a pyridinone or a more complex quinone-like structure, although such reactions could be accompanied by side reactions or degradation, given the electron-rich nature of the fused pyrrole ring.

Reduction of the pyridine ring portion of the 1H-pyrrolo[3,2-b]pyridine system is a feasible transformation. Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Rh catalyst) would be expected to reduce the pyridine ring to the corresponding piperidine (B6355638) ring, yielding a 3-amino-octahydropyrrolo[3,2-b]pyridin-6-ol. This type of reduction is a common strategy for creating saturated heterocyclic systems from their aromatic precursors.

Regioselectivity and Stereoselectivity in Derivatization

Regioselectivity is a paramount consideration when derivatizing this compound due to the multiple, chemically distinct reactive sites. The outcome of a given reaction will depend on the nature of the reagents and the reaction conditions.

The primary sites for electrophilic attack are the electron-rich pyrrole ring (C2 position) and, to a lesser extent, the 3-amino group. The C2 position of the 1H-pyrrolo[3,2-b]pyridine (4-azaindole) nucleus is generally the most nucleophilic carbon and is prone to electrophilic substitution. In contrast, nucleophilic substitution reactions are more likely to occur on the electron-deficient pyridine ring, for instance, by displacing a suitable leaving group at C5 or C7.

The reactivity hierarchy can be summarized as follows:

N-H of Pyrrole: The pyrrole nitrogen is acidic and can be deprotonated with a strong base for N-alkylation or N-acylation.

O-H of Hydroxyl: The phenolic hydroxyl is also acidic and can be deprotonated for etherification or esterification. Its acidity is generally greater than that of the pyrrole N-H.

N-H of Amine: The 3-amino group is nucleophilic and basic. It can be acylated, alkylated, or undergo diazotization.

C-H Bonds: The C2 position is the most activated towards electrophilic substitution.

Competition between these sites is key. For example, in an acylation reaction using an acid chloride, reaction could occur at the 3-amino group, the 6-hydroxyl group, or the 1-pyrrole nitrogen. Selective protection of one or more functional groups is often necessary to achieve derivatization at a specific site.

Table 3: Analysis of Regioselective Reactivity

Reactive SitePositionType of ReactivityPreferred Reagents
Pyrrole NitrogenN-1Acidic, Nucleophilic (after deprotonation)Strong bases (NaH), alkyl halides
Pyrrole CarbonC-2NucleophilicElectrophiles (e.g., NBS, NIS, Ac₂O)
Amino GroupC-3Nucleophilic, BasicAcids, Electrophiles, Nitrous Acid
Hydroxyl GroupC-6Acidic, Nucleophilic (after deprotonation)Bases, Electrophiles

Stereoselectivity would become a factor in reactions that create new chiral centers. The most direct route to introducing stereochemistry would be the reduction of the pyridine ring to a piperidine ring. This process creates two new stereocenters (at C5 and C7a in the IUPAC numbering of the octahydro system). Depending on the catalyst and conditions used, this reduction could potentially be controlled to favor a specific diastereomer (cis or trans fusion of the rings). However, without specific experimental data for this substrate, any discussion of diastereoselectivity remains speculative.

Mechanistic Investigations of Biological Activity of 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol Analogs

Molecular Target Identification and Validation

The biological activities of pyrrolopyridine analogs are often rooted in their ability to interact with specific molecular targets, primarily enzymes and receptors.

Enzyme Inhibition Studies (e.g., Kinases, other relevant enzymes)

Analogs of 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes. The 1H-pyrrolo[2,3-b]pyridine scaffold, in particular, has been a foundation for the development of inhibitors targeting several kinase families.

One series of 1H-pyrrolo[2,3-b]pyridine derivatives was developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are abnormally activated in many cancers. nih.gov Optimization of an initial lead compound led to the identification of compound 4h , which demonstrated potent, nanomolar-level inhibition of FGFR1, FGFR2, and FGFR3. nih.gov Another class of 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives was evaluated for activity against Maternal Embryonic Leucine Zipper Kinase (MELK). The optimized compound 16h from this series showed a potent inhibitory concentration (IC50) of 32 nM against MELK. acs.org

Furthermore, the 1H-pyrrolo[2,3-b]pyridine ring was a key feature in the design of immunomodulators targeting Janus Kinase 3 (JAK3), a critical enzyme in immune cell signaling. researchgate.net Chemical modifications, including the addition of a carbamoyl group at the C5-position and a cyclohexylamino group at the C4-position, significantly enhanced JAK3 inhibitory activity. researchgate.net Compound 14c was identified as a potent and moderately selective JAK3 inhibitor. researchgate.net

Beyond the [2,3-b] isomer, analogs with the 1H-pyrrolo[3,2-c]pyridine scaffold have shown inhibitory activity against FMS kinase, a target for anti-inflammatory and anticancer therapies. nih.gov

Analog ScaffoldCompoundTarget EnzymeInhibitory Concentration (IC50)
1H-pyrrolo[2,3-b]pyridine4hFGFR17 nM
1H-pyrrolo[2,3-b]pyridine4hFGFR29 nM
1H-pyrrolo[2,3-b]pyridine4hFGFR325 nM
1H-pyrrolo[2,3-b]pyridine16hMELK32 nM
1H-pyrrolo[2,3-b]pyridine14cJAK35.1 nM
1H-pyrrolo[2,3-b]pyridine14cJAK147 nM
1H-pyrrolo[2,3-b]pyridine14cJAK230 nM

Receptor Binding Assays and Ligand-Target Interactions

Molecular modeling and binding studies have provided insight into how these analogs interact with their targets at an atomic level. For 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, docking studies revealed that the core scaffold acts as a "hinge binder." nih.gov It forms two crucial hydrogen bonds with the kinase hinge region, specifically with the backbone carbonyl of glutamate residue E562 and the NH group of alanine residue A564. nih.gov Additional interactions, such as π-π stacking between a 3,5-dimethoxyphenyl substituent on the analog and a phenylalanine residue (F489) in the receptor, further stabilize the binding. nih.gov

In a different mechanistic class, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of tubulin polymerization that bind to the colchicine-binding site. researchgate.net Molecular modeling suggested that the lead compound, 10t , interacts with tubulin by forming hydrogen bonds with key residues Thrα179 and Asnβ349 within this site, thereby disrupting microtubule dynamics. researchgate.netresearchgate.net

Intracellular Signaling Pathway Modulation

By engaging their molecular targets, analogs of this compound can profoundly modulate intracellular signaling pathways, leading to significant cellular effects such as the inhibition of proliferation and induction of apoptosis.

Effects on Cell Proliferation and Apoptosis in Cellular Models

The enzyme-inhibiting activities of pyrrolopyridine analogs translate into potent anti-proliferative effects in various cancer cell lines. The MELK inhibitor 16h displayed excellent anti-proliferative activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cells, with IC50 values ranging from 0.109 µM to 0.245 µM. acs.org Similarly, the FGFR inhibitor 4h effectively inhibited the proliferation of 4T1 breast cancer cells. nih.gov

A series of 1H-pyrrolo[3,2-c]pyridine derivatives, designed as colchicine-binding site inhibitors, also showed potent antitumor activities. The most active compound, 10t , exhibited IC50 values between 0.12 and 0.21 µM against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 cell lines. researchgate.net

Mechanistic studies have shown that these anti-proliferative effects are often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. Compound 16h was found to promote apoptosis in A549 cells in a dose-dependent manner and caused the cells to arrest in the G0/G1 phase of the cell cycle. acs.org The tubulin-targeting compound 10t was shown to significantly cause G2/M phase cell cycle arrest and induce apoptosis at concentrations as low as 0.12 µM. researchgate.netresearchgate.net The FGFR inhibitor 4h was also confirmed to induce apoptosis in 4T1 cells. nih.gov

Analog ScaffoldCompoundCell LineCancer TypeAnti-proliferative Activity (IC50)
1H-pyrrolo[2,3-b]pyridine16hA549Lung0.109 µM
1H-pyrrolo[2,3-b]pyridine16hMDA-MB-231Breast0.245 µM
1H-pyrrolo[2,3-b]pyridine16hMCF-7Breast0.141 µM
1H-pyrrolo[3,2-c]pyridine10tHeLaCervical0.12 µM
1H-pyrrolo[3,2-c]pyridine10tSGC-7901Gastric0.15 µM
1H-pyrrolo[3,2-c]pyridine10tMCF-7Breast0.21 µM

Modulation of Gene Expression and Protein Synthesis

Pyrrolopyridine analogs can modulate cellular function by altering the expression of specific genes and proteins. In studies with the 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitor 4h , Western blot analysis revealed that treatment of 4T1 cancer cells led to a decrease in the protein expression of matrix metalloproteinase 9 (MMP9), an enzyme involved in cancer cell invasion, and an increase in its natural inhibitor, TIMP2. nih.gov In a separate study, a different 1H-pyrrolo[2,3-b]pyridine compound was shown by Western blot to inhibit the aberrant transcriptional activation of the Wnt signaling pathway, a key pathway in colorectal cancer.

Furthermore, certain pyrrolopyridine derivatives have been found to activate the STING (Stimulator of Interferon Genes) pathway. This was demonstrated by using RT-PCR to measure the messenger RNA (mRNA) levels of downstream cytokines, which showed that the compounds induced the expression of IFN-β and IP-10. researchgate.net

Impact on Cellular Metabolism and Bioenergetics

The induction of apoptosis by pyrrolopyridine analogs is sometimes mediated through their impact on cellular metabolism and the mitochondria, the cell's energy-producing organelles. Research on the FGFR inhibitor 4h , an analog with a 1H-pyrrolo[2,3-b]pyridine core, showed that it could induce apoptosis via the mitochondrial pathway. nih.gov Treatment of 4T1 cells with this compound resulted in a loss of the mitochondrial membrane potential (Δψm). nih.gov Additionally, the study observed an increase in the levels of reactive oxygen species (ROS) within the cells following treatment, indicating an impact on cellular bioenergetics and oxidative stress. nih.gov

Mechanistic Insights into Biological Activity (e.g., Binding Modes, Allosteric Modulation)

The biological activity of analogs based on the pyrrolopyridine scaffold is often rooted in their ability to selectively interact with specific biological targets, leading to the modulation of their functions. Research into these mechanisms has revealed detailed binding modes and instances of allosteric modulation, providing a foundation for the rational design of new therapeutic agents.

A notable example involves a series of selective GluN2B negative allosteric modulators (NAMs) that feature a 1H-pyrrolo[3,2-b]pyridine core. nih.gov These compounds bind to a site on the NMDA receptor that is specific to the GluN2B subunit, which is not present in GluN2A, GluN2C, or GluN2D subunits. nih.gov This specificity allows for a high degree of selectivity, with some inhibitors demonstrating over 1000-fold greater affinity for the GluN2B subunit. nih.gov The development of these allosteric modulators highlights a key strategy for achieving subtype selectivity in drug design. researchgate.net

In the realm of cancer therapeutics, derivatives of the related 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated as inhibitors of tubulin polymerization. nih.govsemanticscholar.org Molecular modeling studies suggest that these compounds interact with the colchicine-binding site of tubulin. For instance, one potent derivative is predicted to form hydrogen bonds with key residues such as Thrα179 and Asnβ349 within this site. nih.gov This interaction disrupts the dynamic process of microtubule polymerization and depolymerization, which is critical for cell mitosis, ultimately leading to cell cycle arrest and apoptosis. nih.govsemanticscholar.org

Similarly, analogs with a 1H-pyrrolo[2,3-b]pyridine core have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR). nih.gov Docking studies with FGFR1 have elucidated the binding mode of these inhibitors. The 1H-pyrrolo[2,3-b]pyridine nucleus is capable of forming two hydrogen bonds with the hinge region of the kinase domain, specifically with the backbone carbonyl of glutamic acid (E562) and the amine group of alanine (A564). nih.gov Furthermore, a crucial π–π stacking interaction is observed between the 3,5-dimethoxyphenyl substituent of the inhibitor and a phenylalanine residue (F489), while also forming hydrogen bonds with aspartic acid (D641). nih.gov These specific interactions allow the compound to occupy a hydrophobic pocket, leading to potent inhibition of the receptor's kinase activity. nih.gov

The table below summarizes the mechanistic details for various pyrrolopyridine analogs.

ScaffoldTargetMechanism of ActionKey Interactions
1H-pyrrolo[3,2-b]pyridine GluN2B subunit of NMDA receptorNegative Allosteric ModulationBinds to a selective site present only in the GluN2B subunit. nih.gov
1H-pyrrolo[3,2-c]pyridine TubulinInhibition of PolymerizationBinds to the colchicine site, forming hydrogen bonds with Thrα179 and Asnβ349. nih.gov
1H-pyrrolo[2,3-b]pyridine FGFR1Kinase InhibitionForms hydrogen bonds with hinge residues (E562, A564) and π–π stacking with F489. nih.gov

Biochemical and Cellular Assay Development for Activity Profiling

The characterization and activity profiling of this compound analogs rely on a suite of biochemical and cellular assays designed to quantify their effects on specific targets and cellular processes. The development of these assays is crucial for establishing structure-activity relationships and selecting lead candidates for further development.

For compounds targeting receptors like the NMDA receptor, initial screening often involves high-throughput screening (HTS) to identify active compounds from large libraries. nih.gov Following initial identification, the potency of 1H-pyrrolo[3,2-b]pyridine analogs as GluN2B NAMs is quantified using in vitro binding assays to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki). nih.gov To assess target engagement in a more physiological context, receptor occupancy studies can be performed in vivo, as demonstrated with oral dosing in rats. nih.govnih.gov

In the context of anticancer activity, a variety of assays are employed. For 1H-pyrrolo[3,2-c]pyridine derivatives targeting tubulin, biochemical tubulin polymerization experiments are fundamental. nih.govsemanticscholar.org These assays directly measure the ability of a compound to inhibit the assembly of microtubules in vitro. Cellular activity is then confirmed using immunostaining assays, which visualize the disruption of microtubule dynamics within cancer cells. nih.gov To profile the downstream effects, researchers utilize cell-based assays to measure antiproliferative activity against various cancer cell lines (e.g., HeLa, SGC-7901, MCF-7), typically to determine IC50 values. nih.govnih.gov Furthermore, cell cycle analysis by flow cytometry is used to demonstrate cell cycle arrest, often in the G2/M phase, and apoptosis assays confirm the induction of programmed cell death. nih.govsemanticscholar.org

For kinase inhibitors, such as the 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors, the initial profiling involves enzymatic assays to determine the IC50 values against the target kinases (e.g., FGFR1, 2, 3, and 4). nih.gov Cellular assays are then used to confirm that this enzymatic inhibition translates to effects in cancer cells. These include cell proliferation assays (e.g., in 4T1 breast cancer cells), apoptosis assays, and functional assays that measure the inhibition of cell migration and invasion. nih.gov

The following table provides an overview of assays used for profiling pyrrolopyridine analogs.

Assay TypePurposeExample Application
Biochemical Assays
In Vitro Binding AssaysTo determine binding affinity (Ki) and potency (IC50) against a specific receptor.Quantifying the potency of 1H-pyrrolo[3,2-b]pyridine analogs on the GluN2B receptor. nih.gov
Tubulin Polymerization AssayTo measure the direct inhibitory effect on microtubule formation.Evaluating 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-site inhibitors. nih.govsemanticscholar.org
Kinase Enzymatic AssayTo determine the inhibitory activity (IC50) against specific kinases.Profiling 1H-pyrrolo[2,3-b]pyridine derivatives against FGFR1, 2, 3, and 4. nih.gov
Cellular Assays
Antiproliferative AssaysTo measure the ability of a compound to inhibit cancer cell growth (IC50).Testing 1H-pyrrolo[3,2-c]pyridine analogs against HeLa, SGC-7901, and MCF-7 cell lines. nih.gov
ImmunostainingTo visualize the effect on cellular structures, such as the microtubule network.Demonstrating microtubule disruption in cells treated with 1H-pyrrolo[3,2-c]pyridine derivatives. nih.gov
Cell Cycle AnalysisTo determine if the compound causes arrest at a specific phase of the cell cycle.Showing G2/M phase arrest induced by tubulin inhibitors. nih.govsemanticscholar.org
Apoptosis AssaysTo confirm that the compound induces programmed cell death.Measuring apoptosis in cancer cells following treatment with FGFR inhibitors. nih.gov
Cell Migration/Invasion AssaysTo assess the effect on cancer cell motility and metastatic potential.Evaluating the anti-metastatic potential of 1H-pyrrolo[2,3-b]pyridine FGFR inhibitors. nih.gov
Receptor OccupancyTo measure target engagement in vivo.Determining the percentage of GluN2B receptors bound by an analog after oral dosing in rats. nih.gov

Structure Activity Relationship Sar Studies of 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol Derivatives

Systematic Modification of the 3-amino Group and its Impact on Activity

The 3-amino group of the 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol scaffold serves as a critical interaction point with biological targets. Modifications at this position can significantly modulate the potency and selectivity of the compounds. While specific studies on the this compound are limited in publicly available literature, general principles from related heterocyclic compounds suggest that the nature of the substituent on the amino group can influence activity.

For instance, acylation, alkylation, or arylation of the amino group can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. The introduction of small alkyl groups may enhance hydrophobic interactions, while larger, bulkier groups could lead to steric hindrance.

Table 1: Hypothetical Modifications of the 3-amino Group and Expected Impact on Activity

ModificationR GroupExpected Impact on ActivityRationale
Acylation Acetyl, BenzoylPotential decrease or increaseMay form additional hydrogen bonds or introduce steric bulk.
Alkylation Methyl, EthylPotential increaseCan enhance hydrophobic interactions in the binding pocket.
Arylation Phenyl, Substituted PhenylVariableCan introduce π-π stacking interactions but may also cause steric clash.
Sulfonylation Mesyl, TosylPotential decreaseIncreases steric bulk and alters electronic properties significantly.

Note: This table is based on general SAR principles and is not derived from specific experimental data on this compound.

Systematic Modification of the 6-hydroxyl Group and its Impact on Activity

The 6-hydroxyl group is another key functional group that can participate in hydrogen bonding with the target protein. Its modification can provide valuable insights into the SAR of these compounds. The hydroxyl group can be converted to an ether or an ester, or it can be replaced by other functional groups to probe the requirements of the binding pocket.

The bioisosteric replacement of the hydroxyl group with an amino group is a common strategy in medicinal chemistry to explore changes in hydrogen bonding capacity and basicity. estranky.sk

Table 2: Hypothetical Modifications of the 6-hydroxyl Group and Expected Impact on Activity

ModificationResulting GroupExpected Impact on ActivityRationale
Etherification Methoxy, EthoxyPotential increase or decreaseAlters hydrogen bonding capability and introduces lipophilicity.
Esterification Acetate, BenzoatePotential decreaseMay act as a prodrug; the ester itself is often less active.
Replacement Amino, HalogenVariableChanges the electronic nature and hydrogen bonding potential of the position.

Note: This table is based on general SAR principles and is not derived from specific experimental data on this compound.

Substituent Effects on the Pyrrolo[3,2-b]pyridine Ring System

Studies on related pyrrolopyridine isomers have shown that the introduction of various substituents can modulate biological activity. For instance, in a series of pyrrolo[3,2-d]pyrimidine derivatives, the nature of the substituent on the pyrrole (B145914) nitrogen was found to be critical for activity. nih.govnih.gov

Positional Isomerism and Bioactivity Differences

Pyrrolopyridines exist in six isomeric forms, and the arrangement of the nitrogen atoms in the bicyclic structure significantly influences their biological properties. mdpi.com The biological activity of derivatives can vary substantially between different isomers such as pyrrolo[3,2-b]pyridine, pyrrolo[2,3-b]pyridine, and pyrrolo[3,4-c]pyridine.

For example, derivatives of pyrrolo[3,2-b]pyridine have shown activity against resistant strains of E. coli, while pyrrolo[3,2-c]pyridine derivatives have been investigated as FMS kinase inhibitors. mdpi.com This highlights the importance of the specific isomeric scaffold in determining the pharmacological profile.

Conformational Analysis and its Correlation with Biological Activity

The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis of this compound derivatives can help in understanding the preferred spatial arrangement for optimal interaction with the biological target.

Computational SAR and QSAR Approaches (e.g., Docking, Pharmacophore Modeling)

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful tools for elucidating SAR and designing new, more potent analogs. researchgate.nettandfonline.com These approaches have been successfully applied to various pyrrolopyridine isomers.

For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on pyrrolo[3,2-d]pyrimidine derivatives to understand the structural requirements for their activity as kinase inhibitors. nih.govnih.gov These studies have provided valuable insights into the favorable and unfavorable steric, electrostatic, and hydrophobic fields around the molecules.

Molecular docking studies have also been employed to predict the binding modes of pyrrolopyridine derivatives within the active sites of their target proteins. tandfonline.comnih.govresearchgate.net For example, docking studies of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors revealed key hydrogen bonding interactions with the protein. tandfonline.com Similar computational approaches could be applied to this compound derivatives to guide their optimization as potential therapeutic agents.

Applications of 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol in Chemical Biology and Drug Discovery Research

Development as Research Tools in Biochemical Pathways

Derivatives of the 1H-pyrrolo[3,2-b]pyridine scaffold, to which 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol belongs, have been developed as valuable research tools for the elucidation of biochemical pathways. A notable example is the creation of 1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives as orally available inhibitors of Acetyl-CoA Carboxylase 1 (ACC1) nih.gov. ACC1 is a key enzyme in the fatty acid synthesis pathway, which is often dysregulated in cancer and other metabolic diseases. The development of potent and selective inhibitors based on this scaffold provides researchers with chemical probes to investigate the roles of ACC1 in various cellular processes and disease models. These tool compounds have demonstrated the ability to significantly reduce the concentration of malonyl-CoA in xenograft tumors upon oral administration, highlighting their utility in in vivo studies nih.gov.

Research Tool Compound ClassTarget EnzymeBiochemical PathwayApplication in Research
1H-pyrrolo[3,2-b]pyridine-3-carboxamide derivativesAcetyl-CoA Carboxylase 1 (ACC1)Fatty Acid BiosynthesisInvestigating the role of ACC1 in cancer and fatty acid-related diseases nih.gov.

Role as Privileged Scaffolds in Rational Drug Design

The pyrrolopyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. This concept refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity. The structural resemblance of the pyrrolopyridine core to the purine (B94841) ring of ATP allows it to function as an effective ATP mimetic, enabling it to interact with the hinge region of various protein kinases nih.gov. This versatility makes it an attractive starting point for the rational design of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology.

The design of pyrrolopyridine analogues as kinase inhibitors is a prominent strategy in drug discovery nih.gov. By modifying the substituents on the core scaffold, medicinal chemists can fine-tune the selectivity and potency of these compounds towards specific kinases, thereby developing targeted therapies for a range of diseases. The inherent drug-like properties of the pyrrolopyridine scaffold further contribute to its privileged status, facilitating the development of orally bioavailable drugs nih.gov. The broad applicability of this scaffold is evident in the numerous patents and research articles describing its use in the development of novel therapeutic agents nih.gov.

Use in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy for the identification of lead compounds, starting from small, low-complexity molecules (fragments) that bind to a biological target with low affinity. The pyrrolopyridine core, due to its characteristics as a privileged scaffold, is an ideal candidate for inclusion in fragment libraries. Its ability to form key interactions with the ATP binding sites of kinases makes it a valuable fragment for screening against this important target class.

While direct reports on the use of this compound in FBDD campaigns are not extensively documented, the foundational principles of FBDD support its potential utility. The pyrrolopyridine nucleus can serve as a starting point for fragment elaboration, where the initial low-affinity binding of the fragment is optimized by growing the molecule to occupy adjacent pockets of the binding site, thereby increasing potency and selectivity. This approach has been successfully applied to other azaindole-based fragments in the discovery of potent kinase inhibitors.

Precursor and Intermediate in the Synthesis of Complex Bioactive Molecules

The chemical reactivity of the amino and hydroxyl groups, along with the pyrrolopyridine core of this compound, makes it a versatile precursor and intermediate in the synthesis of more complex and potent bioactive molecules. A significant application of this scaffold is in the synthesis of a wide array of protein kinase inhibitors.

For instance, the 1H-pyrrolo[2,3-b]pyridine scaffold, a closely related isomer, serves as a key hinge-binding motif in the design of potent Fibroblast Growth Factor Receptor (FGFR) inhibitors nih.gov. Similarly, derivatives of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine have been synthesized and evaluated as inhibitors of disease-relevant protein kinases such as CDK5 and GSK-3, which are implicated in Alzheimer's disease nih.gov. The synthesis of these complex molecules often involves multi-step reaction sequences where the pyrrolopyridine core is introduced early and subsequently elaborated.

The following table summarizes examples of bioactive molecules synthesized using pyrrolopyridine-based precursors:

Precursor/Intermediate ClassTarget Bioactive Molecule ClassTherapeutic Area
1H-pyrrolo[2,3-b]pyridine derivativesFGFR inhibitorsCancer
3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivativesCDK5/GSK-3 inhibitorsAlzheimer's disease
1H-pyrrolo[3,2-c]pyridine derivativesColchicine-binding site inhibitorsCancer nih.gov

Emerging Applications in Materials Science (e.g., Photophysical Properties)

While the primary focus of research on this compound and its derivatives has been in the life sciences, there is emerging interest in the potential applications of pyrrole-containing compounds in materials science. The electronic properties of the fused aromatic ring system, coupled with the presence of electron-donating amino and hydroxyl groups, suggest that this compound may possess interesting photophysical properties.

Studies on structurally related compounds have demonstrated the influence of amino groups on the absorption and fluorescence properties of heterocyclic dyes. For example, the introduction of an amino group to a BODIPY dye core was found to significantly modulate its photophysical characteristics, making them sensitive to solvent polarity and acidity researchgate.net. Although specific studies on the photophysical properties of this compound are limited, the broader class of polypyrrole derivatives has been extensively investigated for applications in energy storage, sensors, and corrosion protection due to their conductivity and electrochemical activity mdpi.com. Further research into the unique photophysical and electronic properties of this compound could open up new avenues for its application in the development of novel organic electronic materials, fluorescent probes, and sensors.

Future Research Directions and Unexplored Avenues for 3 Amino 1h Pyrrolo 3,2 B Pyridin 6 Ol

Novel Synthetic Routes and Sustainable Methodologies

The development of practical and scalable synthetic routes is paramount for the continued investigation of 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol and its derivatives. While methods for the synthesis of the broader 1H-pyrrolo[3,2-b]pyridine class exist, there is a continuous need for innovation. Future research should focus on the application of green chemistry principles to minimize the environmental impact of synthesis. This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy. The exploration of one-pot syntheses and flow chemistry approaches could also offer significant advantages in terms of efficiency, safety, and scalability.

Key areas for exploration in sustainable synthesis include:

Catalytic C-H Activation: Direct functionalization of the pyrrolopyridine core could streamline synthetic pathways.

Microwave-Assisted Synthesis: This technique has the potential to reduce reaction times and improve yields.

Biocatalysis: The use of enzymes could offer highly selective and environmentally benign transformations.

Exploration of Less-Common Derivatization Reactions

Much of the current research on pyrrolopyridine derivatives focuses on a limited set of well-established chemical transformations. To unlock the full potential of the this compound scaffold, future work should explore less-common derivatization reactions. This could lead to the discovery of novel compounds with unique biological activity profiles.

Derivatization SitePotential ReactionsDesired Outcome
Amino GroupReductive Amination, Sulfonylation, Urea/Thiourea FormationIntroduction of diverse functional groups for SAR studies
Pyrrole (B145914) NitrogenN-Arylation, N-Alkylation with complex fragmentsModulation of physicochemical properties and target interactions
Pyridine (B92270) RingLate-stage functionalization, Buchwald-Hartwig aminationAccess to novel chemical space and improved potency/selectivity

Deeper Mechanistic Understanding of Biological Interactions through Biophysical Studies

A thorough understanding of how derivatives of this compound interact with their biological targets is crucial for rational drug design. While initial biological evaluations have been performed for some derivatives, more in-depth biophysical studies are needed. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography can provide detailed insights into the thermodynamics and kinetics of binding, as well as the precise binding mode. This knowledge is invaluable for optimizing the potency and selectivity of future compounds.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to guide and accelerate the discovery of new bioactive compounds. Future research should leverage advanced computational approaches to build predictive models for the biological activity of this compound derivatives. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular dynamics simulations can help to identify key structural features that govern activity and to predict the properties of virtual compounds before they are synthesized.

Potential for Combination with Other Biologically Active Moieties

The strategy of combining two or more pharmacophores into a single hybrid molecule has emerged as a promising approach in drug discovery. Future research could explore the synthesis of hybrid compounds that incorporate the this compound scaffold with other biologically active moieties. This could lead to synergistic effects, improved efficacy, and a reduced likelihood of drug resistance.

Discovery of New Biological Targets and Mechanisms of Action

While the pyrrolopyridine scaffold is known to interact with a variety of biological targets, including protein kinases, there is significant potential for the discovery of new applications. Phenotypic screening of diverse libraries of this compound derivatives could reveal unexpected biological activities. Subsequent target deconvolution using chemoproteomic approaches could then identify the specific molecular targets responsible for these effects. This could open up entirely new avenues for therapeutic intervention.

Development of Advanced Spectroscopic Probes based on the Scaffold

The unique photophysical properties of some heterocyclic compounds make them attractive candidates for the development of spectroscopic probes. Future research could focus on the design and synthesis of derivatives of this compound that function as fluorescent or luminescent probes for biological imaging or sensing applications. Such probes could be used to visualize biological processes in real-time or to detect the presence of specific analytes.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cyclization reactions using substituted pyridine precursors. For example, refluxing with ethanol under acidic conditions can promote ring closure (similar to methods in ). Optimization includes solvent selection (e.g., ethanol for solubility and reactivity), temperature control (80–100°C), and catalyst screening (e.g., FeCl₃·6H₂O for regioselectivity) .

Q. How can the purity and structural integrity of synthesized this compound be verified?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., DMSO-d₆ for resolving NH/OH protons) and ESI-MS to confirm molecular weight and functional groups. For example, ¹H NMR signals at δ 12.25 ppm (broad singlet) may indicate NH/OH groups, while ESI-MS at m/z 309.9 aligns with the molecular formula . Purity can be assessed via HPLC with a C18 column and UV detection at 254 nm.

Q. What are the solubility properties of this compound, and how do they influence experimental design?

  • Methodological Answer : The compound shows limited solubility in non-polar solvents but dissolves in DMSO or DMF. For biological assays, prepare stock solutions in DMSO (e.g., 10 mM) and dilute in aqueous buffers (≤1% DMSO to avoid cytotoxicity). Solubility tests should precede kinetic or binding studies .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling reactions?

  • Methodological Answer : Use isotopic labeling (e.g., ¹⁵N or ²H) and kinetic isotope effects to trace reaction pathways. For Suzuki-Miyaura coupling, monitor intermediates via in-situ IR spectroscopy to identify oxidative addition or transmetallation steps. Computational DFT studies (e.g., Gaussian 16) can model transition states .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns)?

  • Methodological Answer : For NMR discrepancies, compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova). For MS anomalies, use HRMS-TOF to distinguish isobaric interferences. Contradictions in aromatic proton shifts (e.g., ’s δ 7.14 ppm vs. δ 8.20 ppm) may arise from tautomerism or solvent effects .

Q. How does the compound’s stability under varying pH and temperature conditions impact storage and bioassay protocols?

  • Methodological Answer : Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 3–10) at 37°C for 24–72 hours, monitoring degradation via LC-MS.
  • Thermal Stability : Store at –20°C (long-term) or 4°C (short-term) to prevent hydrolysis of the pyrrolo-pyridine core .

Q. What computational methods predict the compound’s regioselectivity in electrophilic substitution reactions?

  • Methodological Answer : Perform Fukui function analysis (using Gaussian 16) to identify nucleophilic sites. For example, the amino group at position 3 and hydroxyl at position 6 direct electrophiles to C-2 or C-5 positions. Validate predictions with experimental halogenation (e.g., NBS in CCl₄) .

Q. How can bioisosteric replacements of the hydroxyl or amino groups modulate biological activity?

  • Methodological Answer : Replace the hydroxyl group with a trifluoromethyl (enhanced lipophilicity) or the amino group with a methylsulfonamide (improved metabolic stability). Assess activity via kinase inhibition assays (e.g., EGFR or JAK2) and compare IC₅₀ values .

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3-amino-1H-pyrrolo[3,2-b]pyridin-6-ol

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